4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol
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Overview
Description
4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol is a chemical compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with nonan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: The nonan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while reduction can produce various biphenyl alcohols.
Scientific Research Applications
4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxybiphenyl: A precursor in the synthesis of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol.
4’-Methoxybiphenyl: Another biphenyl derivative with a methoxy group instead of a nonan-2-yloxy group.
4’-Ethylbiphenyl: A biphenyl derivative with an ethyl group attached to one of the benzene rings.
Uniqueness
4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol is unique due to the presence of the nonan-2-yloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be suitable.
Properties
CAS No. |
823790-60-9 |
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Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4-nonan-2-yloxyphenyl)phenol |
InChI |
InChI=1S/C21H28O2/c1-3-4-5-6-7-8-17(2)23-21-15-11-19(12-16-21)18-9-13-20(22)14-10-18/h9-17,22H,3-8H2,1-2H3 |
InChI Key |
XTSPTPWEUBUYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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